molecular formula C8H8ClNO4 B14911651 Methyl (5-chlorofuran-2-carbonyl)glycinate

Methyl (5-chlorofuran-2-carbonyl)glycinate

Cat. No.: B14911651
M. Wt: 217.60 g/mol
InChI Key: ABWGHKCLRYVBGB-UHFFFAOYSA-N
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Description

Methyl (5-chlorofuran-2-carbonyl)glycinate is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorinated furan ring attached to a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-chlorofuran-2-carbonyl)glycinate typically involves the chlorination of furan derivatives followed by esterification. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-chlorofuran-2-carboxylate. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-chlorofuran-2-carbonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5-chlorofuran-2-carbonyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (5-chlorofuran-2-carbonyl)glycinate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chlorofuran-2-carboxylate: A closely related compound with similar chemical properties but lacking the glycinate ester moiety.

    5-Chlorofuran-2-carboxylic acid: The parent acid from which Methyl (5-chlorofuran-2-carbonyl)glycinate is derived.

    Furan-2,5-dicarboxylic acid:

Uniqueness

This compound is unique due to the presence of both a chlorinated furan ring and a glycinate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

methyl 2-[(5-chlorofuran-2-carbonyl)amino]acetate

InChI

InChI=1S/C8H8ClNO4/c1-13-7(11)4-10-8(12)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,10,12)

InChI Key

ABWGHKCLRYVBGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(O1)Cl

Origin of Product

United States

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